4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine
Overview
Description
4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, with chlorine and methyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylfuran with a chlorinating agent, followed by cyclization with a suitable nitrogen source to form the pyrimidine ring . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit receptor tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with these pathways makes it a valuable tool in the study of cellular processes and the development of new therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-dimethylthieno[2,3-d]pyrimidine: This compound has a similar structure but contains a thiophene ring instead of a furan ring.
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: This compound features a cyclopentane ring fused to the pyrimidine ring.
Uniqueness
4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-3-6-7(9)10-5(2)11-8(6)12-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENLJHHUZMWCFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)N=C(N=C2Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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